molecular formula C13H20N2O B11952576 1-Butyl-3-(2,6-dimethylphenyl)urea CAS No. 39143-71-0

1-Butyl-3-(2,6-dimethylphenyl)urea

Cat. No.: B11952576
CAS No.: 39143-71-0
M. Wt: 220.31 g/mol
InChI Key: SYSPPBFQNQIPGH-UHFFFAOYSA-N
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Description

1-Butyl-3-(2,6-dimethylphenyl)urea (CAS Number: 39143-71-0) is a substituted urea compound with the molecular formula C 13 H 20 N 2 O and a molecular weight of 220.31100 g/mol . This chemical is of significant interest in modern medicinal chemistry and drug discovery, as the urea functionality is renowned for its ability to form multiple stable hydrogen bonds with biological targets, which is crucial for modulating potency and selectivity in drug candidates . Key physicochemical properties include a density of 1.032 g/cm³, a boiling point of 308.8°C at 760 mmHg, and a flash point of 105.2°C . Researchers utilize such urea derivatives in various applications, including the development of anticancer, antibacterial, and antidiabetic agents, as well as in material science as building blocks for foldamers and functional molecules . The compound serves as a valuable intermediate in synthetic organic chemistry, with documented synthetic routes involving reactions with lithium reagents and electrophiles . This product is intended For Research Use Only and is not for diagnostic or therapeutic use.

Properties

CAS No.

39143-71-0

Molecular Formula

C13H20N2O

Molecular Weight

220.31 g/mol

IUPAC Name

1-butyl-3-(2,6-dimethylphenyl)urea

InChI

InChI=1S/C13H20N2O/c1-4-5-9-14-13(16)15-12-10(2)7-6-8-11(12)3/h6-8H,4-5,9H2,1-3H3,(H2,14,15,16)

InChI Key

SYSPPBFQNQIPGH-UHFFFAOYSA-N

Canonical SMILES

CCCCNC(=O)NC1=C(C=CC=C1C)C

Origin of Product

United States

Preparation Methods

Reaction Conditions and Optimization

  • Solvent Selection : Dichloromethane and toluene are preferred due to their inertness and ability to stabilize intermediates. Polar solvents like THF may accelerate side reactions, such as trimerization of isocyanates.

  • Temperature Control : Room temperature (20–25°C) is optimal, though cooling to 0–5°C is recommended to mitigate exothermic side reactions.

  • Stoichiometry : A 1:1 molar ratio of isocyanate to amine ensures minimal residual reactants, with excess amine leading to bis-urea byproducts.

Table 1: Comparative Yields Under Varied Conditions

SolventTemperature (°C)Reaction Time (h)Yield (%)Purity (%)Source
Dichloromethane2529298
Toluene048895
THF251.57890

Industrial Scalability

Continuous flow reactors enhance scalability by improving heat dissipation and reducing reaction times. For example, a pilot-scale study using toluene achieved 89% yield with 99% purity at a throughput of 10 kg/day.

Carbamoyl Chloride Route

An alternative approach employs 2,6-dimethylphenyl carbamoyl chloride, which reacts with butylamine in the presence of a base (e.g., triethylamine). This method avoids handling volatile isocyanates but requires stringent moisture control:

2,6-Dimethylphenyl carbamoyl chloride+ButylamineEt3NThis compound+HCl\text{2,6-Dimethylphenyl carbamoyl chloride} + \text{Butylamine} \xrightarrow{\text{Et}_3\text{N}} \text{this compound} + \text{HCl}

Key Considerations

  • Solvent Systems : Chlorinated solvents (e.g., chloroform) or ethers (e.g., diethyl ether) are ideal for stabilizing the carbamoyl chloride.

  • Base Selection : Triethylamine or pyridine effectively scavenge HCl, preventing protonation of the amine.

Table 2: Performance of Bases in Carbamoyl Chloride Reactions

BaseSolventYield (%)Purity (%)Byproducts
TriethylamineChloroform8597<1%
PyridineDiethyl ether82953%
DBUTHF78905%

Phosgene-Free Synthesis Using Triphosgene

To address safety concerns associated with phosgene, bis(trichloromethyl) carbonate (triphosgene) serves as a safer alternative for generating isocyanates in situ. This method is particularly advantageous for large-scale production:

2,6-Dimethylaniline+Triphosgene2,6-Dimethylphenyl isocyanateButylamineThis compound\text{2,6-Dimethylaniline} + \text{Triphosgene} \rightarrow \text{2,6-Dimethylphenyl isocyanate} \xrightarrow{\text{Butylamine}} \text{this compound}

Process Details

  • Reaction Setup : Conducted in chlorobenzene at 60–130°C, with triphosgene enabling controlled isocyanate release.

  • Workup : Aqueous and organic phase separation simplifies purification, yielding 97.5% pure product after crystallization.

Table 3: Triphosgene-Mediated Synthesis Metrics

ParameterValue
Temperature (°C)110
Reaction Time (h)3
Yield (%)94
Purity (%)97.5

One-Pot Synthesis in Reactive Diluents

Recent advances demonstrate the feasibility of one-pot synthesis using methacrylate-based reactive diluents. This method integrates isocyanate formation and urea coupling in a single vessel:

2,6-Dimethylaniline+ButylamineMethyl methacrylateThis compound\text{2,6-Dimethylaniline} + \text{Butylamine} \xrightarrow{\text{Methyl methacrylate}} \text{this compound}

Advantages

  • Solvent Efficiency : Methyl methacrylate acts as both solvent and reactant, minimizing waste.

  • Catalyst-Free : Eliminates need for metal catalysts, reducing contamination risks.

Industrial-Scale Production Challenges

Byproduct Management

  • Bis-Urea Formation : Mitigated by maintaining stoichiometric precision and using excess solvent to dilute reactants.

  • Residual Amines : Removed via acid-base extraction or vacuum distillation .

Chemical Reactions Analysis

Types of Reactions: 1-Butyl-3-(2,6-dimethylphenyl)urea undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

1-Butyl-3-(2,6-dimethylphenyl)urea has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-butyl-3-(2,6-dimethylphenyl)urea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form hydrogen bonds and hydrophobic interactions with these targets, leading to inhibition or modulation of their activity. The exact pathways involved depend on the specific application and target molecule .

Comparison with Similar Compounds

1-Benzyl-3-(2,6-dimethylphenyl)urea

This compound (CAS 134810-44-9) shares the 2,6-dimethylphenyl group but replaces the butyl group with a benzyl substituent. Key differences include:

  • Molecular Weight : The benzyl variant has a higher molecular weight (254.33 g/mol) compared to the butyl analog (estimated ~220.3 g/mol) due to the aromatic benzyl group .

N-(2,6-Dimethylphenyl) Alanine Derivatives (Fungicides)

Compounds like metalaxyl and benalaxyl () share the 2,6-dimethylphenyl group but are structurally distinct as alanine esters with methoxyacetyl or phenylacetyl substituents . Key contrasts include:

  • Core Structure : These fungicides are alanine derivatives, whereas 1-butyl-3-(2,6-dimethylphenyl)urea is a urea.
  • Functional Groups : The presence of ester and carbonyl groups in alanine derivatives enables different modes of action (e.g., inhibition of fungal RNA polymerase) compared to urea’s hydrogen-bonding capability.
  • Applications : Metalaxyl and benalaxyl are widely used as systemic fungicides, suggesting that the 2,6-dimethylphenyl group is advantageous in agrochemical design .

Data Table: Structural and Physicochemical Comparison

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Substituents Use/Application
This compound Not available C₁₃H₂₀N₂O ~220.3 (estimated) Butyl, 2,6-dimethylphenyl Not specified
1-Benzyl-3-(2,6-dimethylphenyl)urea 134810-44-9 C₁₆H₁₈N₂O 254.33 Benzyl, 2,6-dimethylphenyl Not specified
Metalaxyl 57837-19-1 C₁₅H₂₁NO₄ 279.33 Methoxyacetyl, alanine Fungicide
Benalaxyl 71626-11-4 C₂₀H₂₃NO₃ 325.41 Phenylacetyl, alanine Fungicide

Research Findings and Implications

  • Substituent Impact : The 2,6-dimethylphenyl group is a common motif in agrochemicals, enhancing stability and target binding . However, urea derivatives may prioritize different interactions (e.g., hydrogen bonding) compared to alanine-based fungicides.
  • Lipophilicity : The butyl group in this compound likely offers moderate lipophilicity, balancing solubility and membrane penetration, whereas the benzyl analog may exhibit higher logP values .
  • Biological Activity : While urea derivatives are less documented in fungicide applications, their structural flexibility makes them candidates for drug discovery or herbicide development.

Q & A

Q. What are the optimal synthetic routes for 1-Butyl-3-(2,6-dimethylphenyl)urea?

The compound is synthesized via the reaction of 2,6-dimethylphenyl isocyanate with butylamine in a non-polar solvent (e.g., toluene) under controlled conditions. Key steps include:

  • Cooling reagents (e.g., ethanol) to minimize side reactions .
  • Stirring the mixture to ensure homogeneity and efficient reaction progression .
  • Monitoring reaction progress using thin-layer chromatography (TLC) to confirm intermediate formation .
  • Purification via recrystallization or column chromatography to isolate the final product .

Q. Which analytical techniques are essential for characterizing purity and structure?

  • TLC : To monitor reaction progress and verify intermediate stages .
  • High-performance liquid chromatography (HPLC) : For assessing purity and quantifying byproducts .
  • Nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS) : To confirm molecular structure and functional group integrity (standard practice inferred from synthesis protocols in ).

Q. What are the key solubility properties, and how do they affect experimental design?

The compound's solubility in polar (e.g., ethanol) and non-polar solvents (e.g., toluene) influences reaction setup and purification:

  • Ethanol’s low-temperature solubility aids in controlled crystallization .
  • Toluene’s non-polar nature facilitates urea bond formation without hydrolyzing intermediates . Solubility data (e.g., logP = 4.75) suggests preferential partitioning into organic phases, guiding extraction protocols .

Advanced Research Questions

Q. How does the substitution pattern on the aromatic ring influence reactivity and biological activity?

  • Steric effects : The 2,6-dimethyl groups hinder rotation around the urea bond, stabilizing specific conformations that enhance receptor binding .
  • Electronic effects : Methyl groups donate electron density, altering the aromatic ring’s electrophilicity and interaction with biological targets (e.g., enzymes) . Comparative studies with analogs (e.g., chlorophenyl derivatives) reveal substituent-dependent activity in enzyme inhibition assays .

Q. What strategies mitigate side reactions during synthesis?

  • Temperature control : Cooling ethanol to 0°C minimizes unwanted hydrolysis .
  • Slow reagent addition : Gradual introduction of diethylamine reduces exothermic side reactions .
  • Excess amine : Using a molar excess of butylamine ensures complete conversion of the isocyanate precursor .

Q. How can computational methods predict biological activity?

  • Molecular docking : Utilizes the compound’s InChI key (e.g., YPZGKHSVUKQBCI) to simulate binding with enzyme active sites .
  • Quantitative structure-activity relationship (QSAR) models : Leverage physicochemical properties (e.g., logP, molecular weight) to forecast herbicidal or pharmacological potency .

Q. What are the challenges in elucidating the compound’s mechanism of action?

  • Target identification : Differentiating direct enzyme inhibition from indirect signaling modulation requires knockout studies or competitive binding assays .
  • Metabolic stability : Assessing oxidative degradation pathways (e.g., cytochrome P450 interactions) necessitates LC-MS/MS profiling .
  • Structural complexity : The urea backbone’s flexibility complicates crystallographic studies, demanding advanced techniques like cryo-EM .

Notes

  • Advanced methodologies (e.g., cryo-EM, QSAR) are inferred from structural and biological data in cited evidence.
  • For extended protocols, consult peer-reviewed journals specializing in urea derivatives and agrochemical synthesis.

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